AB-CHMINACA metabolite M2 is a significant metabolite of the synthetic cannabinoid AB-CHMINACA, which is known for its potent effects on the cannabinoid receptors in the human body. This compound has garnered attention due to its rapid metabolism and the implications it has for drug testing and forensic toxicology. The compound's structure is characterized by a complex arrangement of carbon, nitrogen, and oxygen atoms, contributing to its biological activity.
AB-CHMINACA was first synthesized as part of a series of synthetic cannabinoids designed to mimic the effects of Δ9-tetrahydrocannabinol, the active component of cannabis. The metabolite M2 arises from the metabolic processes that occur after the administration of AB-CHMINACA, primarily through hydroxylation and subsequent conjugation reactions in the liver. The major enzyme involved in this metabolism is cytochrome P450 3A4, which plays a crucial role in the biotransformation of many drugs.
AB-CHMINACA metabolite M2 falls under the category of synthetic cannabinoids, specifically indazole carboxamides. It is classified as a psychoactive substance with a high potential for abuse, leading to its scheduling under various drug control regulations globally.
The synthesis of AB-CHMINACA metabolite M2 typically involves metabolic processes rather than direct chemical synthesis. In vitro studies have demonstrated that upon administration of AB-CHMINACA, various metabolic pathways lead to the formation of M2. These pathways include hydroxylation at specific positions on the parent compound followed by conjugation reactions.
The identification and quantification of metabolites like M2 are often performed using advanced analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method allows for precise detection and measurement of low concentrations of metabolites in biological samples.
The molecular formula for AB-CHMINACA metabolite M2 is C20H27N3O3. The structure features an indazole core with various functional groups that contribute to its pharmacological properties.
The compound has been cataloged in several chemical databases, including PubChem, where it is identified by its unique Compound ID (CID) 44207516. The structural characteristics include:
AB-CHMINACA metabolite M2 undergoes several chemical transformations during its metabolism. Key reactions include:
These metabolic reactions are primarily catalyzed by cytochrome P450 enzymes, with CYP3A4 being the most significant contributor in human metabolism. The efficiency and pathway specificity can vary significantly between individuals due to genetic polymorphisms affecting enzyme activity.
AB-CHMINACA metabolite M2 exerts its effects primarily through agonistic activity at cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it mimics the action of natural cannabinoids, leading to various physiological effects such as altered mood, perception, and cognition.
Studies have shown that AB-CHMINACA has a higher binding affinity for CB1 receptors compared to other cannabinoids, indicating its potential for stronger psychoactive effects. The inhibition constant (Ki) for CB1 receptor binding has been reported as approximately 0.78 nM, demonstrating significant potency.
AB-CHMINACA metabolite M2 is typically found as a white crystalline solid at room temperature. Its solubility profile indicates that it can dissolve in organic solvents but has limited solubility in water.
Key chemical properties include:
Relevant analyses often involve determining its behavior under various pH levels and temperatures to understand its stability profile better.
AB-CHMINACA metabolite M2 serves several important roles in scientific research:
Synthetic cannabinoids (SCs) represent a rapidly evolving class of new psychoactive substances (NPS) designed to mimic Δ9-tetrahydrocannabinol (THC) effects by targeting cannabinoid receptors CB1 and CB2. Originally developed for therapeutic research, clandestine laboratories now synthesize SCs to circumvent drug regulations by marketing them as "herbal incense" or "potpourri" [1] [10]. Unlike THC, which acts as a partial CB1 agonist, newer SCs like AB-CHMINACA function as full agonists with higher binding affinity and potency, leading to exaggerated psychoactive and toxic effects [1] [7]. This pharmacological disparity arises from structural modifications that evade legal restrictions while enhancing receptor binding—a key factor driving continuous SC proliferation. By 2020, over 207 distinct SCs had been identified by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), underscoring the need for advanced metabolite identification methods [1].
AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) belongs to the indazole carboxamide subclass of SCs, characterized by a valine amino acid amide residue linked to an indazole core. Its chemical structure comprises four sections:
This configuration confers exceptional affinity for CB1 receptors (Ki = 0.78 nM) and CB2 receptors (Ki = 0.45 nM), making AB-CHMINACA ~16x more potent than THC in Δ9-THC discrimination assays [2] [6]. Table 1 details its receptor binding kinetics compared to other SCs:
Table 1: Cannabinoid Receptor Affinity of AB-CHMINACA and Related Compounds
Compound | CB1 Ki (nM) | CB2 Ki (nM) | Potency Relative to THC |
---|---|---|---|
AB-CHMINACA | 0.78 | 0.45 | 16x |
AB-PINACA | 1.5 | 0.44 | 10x |
THC | 41.0 | 36.0 | 1x |
JWH-018 | 9.0 | 2.6 | 5x |
AB-CHMINACA undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes, generating ≥26 identified metabolites [4]. The major Phase I reactions include:
Recombinant CYP screening identified CYP3A4 as the dominant isoform responsible for M2 formation, with lesser contributions from CYP2C9, CYP2C19, and CYP2D6 [4]. Metabolite M2 (monohydroxy AB-CHMINACA) arises from hydroxylation at the cyclohexylmethyl moiety, making it a primary biomarker in biological matrices [4]. Table 2 summarizes key AB-CHMINACA metabolites:
Table 2: Primary AB-CHMINACA Metabolites and Metabolic Pathways
Metabolite | Biotransformation | Enzyme Involvement | Relative Abundance |
---|---|---|---|
M2 | Cyclohexylmethyl hydroxylation | CYP3A4 > CYP2C19 | Major (Urine/Blood) |
M1 | Indazole core hydroxylation | CYP3A4 | Moderate |
M4 | Carboxylation | Amidases | Major (Urine) |
M3 | N-dealkylation | CYP3A4/2C9 | Minor |
Source: [4]
High-resolution mass spectrometry (HRMS) analyses confirm that hydroxylated metabolites like M2 retain the core indazole carboxamide structure, enabling unambiguous identification via diagnostic fragment ions (e.g., m/z 144.0444 for indazole-3-carboxamide) [4] [5].
Metabolite M2 serves as a critical biomarker for AB-CHMINACA detection due to its stability, abundance, and extended detection window in biological matrices. Key applications include:
The structural stability of M2 under enzymatic hydrolysis further distinguishes it from glucuronidated metabolites, making it indispensable for confirming AB-CHMINACA exposure in legal and clinical settings [4].
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.:
CAS No.: 94720-08-8